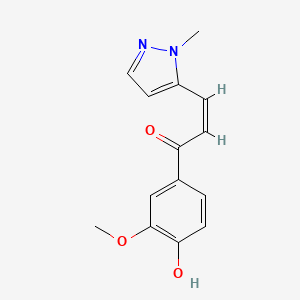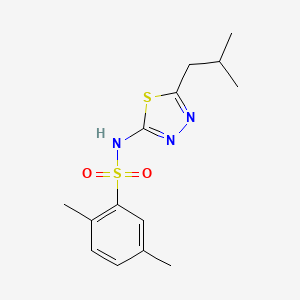![molecular formula C16H11Cl3N4O B4737885 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4737885.png)
2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
Vue d'ensemble
Description
2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide, also known as CTZ, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is not fully understood, but it has been proposed that it works by inhibiting the activity of enzymes involved in cell division and DNA replication. This leads to the disruption of cell cycle progression and ultimately leads to cell death. 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has also been found to modulate the immune system and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal strains, and reduce inflammation. 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has also been found to have an effect on the expression of genes involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide in lab experiments is its ability to induce cell death in cancer cells. This makes it a potential candidate for the development of anticancer therapies. Additionally, 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has been found to be effective against various fungal strains, making it a potential candidate for the development of antifungal agents. However, one of the limitations of using 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide.
Orientations Futures
There are several future directions for the use of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide in scientific research. One potential direction is the development of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide-based anticancer therapies. Further studies are needed to determine the optimal dosage and potential side effects of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide in humans. Additionally, 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to determine the efficacy of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide in the treatment of these diseases. Finally, 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has been found to be effective against various fungal strains, making it a potential candidate for the development of antifungal agents. Further studies are needed to determine the optimal dosage and potential side effects of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide in humans.
Conclusion:
In conclusion, 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide, or 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide, is a chemical compound that has gained attention for its potential use in scientific research. It has been synthesized using various methods and has been found to have several biochemical and physiological effects. 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has been investigated for its potential use as an anticancer agent, antifungal agent, and anti-inflammatory agent. Further studies are needed to determine the optimal dosage and potential side effects of 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide in humans.
Applications De Recherche Scientifique
2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has been found to have several scientific research applications. It has been used as a fungicide and has been found to be effective against various fungal strains. 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has also been investigated for its potential use as an anticancer agent. Studies have shown that 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has cytotoxic effects on various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2,4-dichloro-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3N4O/c17-11-3-1-2-10(6-11)8-23-9-20-16(22-23)21-15(24)13-5-4-12(18)7-14(13)19/h1-7,9H,8H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBWHXOUZZNPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)
![1-(4-methylphenyl)-N-[3-(1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4737817.png)

![2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]thio}ethyl phenylcarbamate](/img/structure/B4737826.png)

![N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenyl-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4737837.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4737842.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-N'-propylurea](/img/structure/B4737850.png)
![N-(5-chloro-2-methylphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4737851.png)
![4-[2-(2-naphthyloxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4737855.png)

![2-{4-[(5-ethyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4737865.png)
![2,2-dibromo-N'-[1-(4-butoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4737873.png)
![N-[2-(phenylthio)phenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4737874.png)